N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Overview
Description
N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound that features multiple functional groups, including fluorophenyl, piperazine, and oxalamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the fluorophenyl groups: This step involves the use of fluorinated benzene derivatives, which can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the piperazine ring: The piperazine moiety can be incorporated through a nucleophilic substitution reaction, often using a piperazine derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice would be carefully controlled.
Purification techniques: Methods such as recrystallization, chromatography, and distillation may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or sulfonates for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound could be used to study receptor binding and signal transduction pathways.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N1-(2,5-difluorophenyl)-N2-(2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N1-(2,5-difluorophenyl)-N2-(2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
N1-(2,5-difluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c1-27-8-10-28(11-9-27)19(14-2-4-15(22)5-3-14)13-25-20(29)21(30)26-18-12-16(23)6-7-17(18)24/h2-7,12,19H,8-11,13H2,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQUIXOGRDWSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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